4-[benzyl(methyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Description
4-[benzyl(methyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C29H32N4O7S and its molecular weight is 580.66. The purity is usually 95%.
BenchChem offers high-quality 4-[benzyl(methyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[benzyl(methyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and Hirshfeld Surface Analysis
Research on derivatives of 1,3,4-oxadiazole has led to insights into their crystal structures and intermolecular interactions. A study by Subbulakshmi N. Karanth et al. (2019) explored the synthesis, characterization, and crystal structure of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives. The research highlighted the compounds' intermolecular hydrogen bonds and the use of Hirshfeld surfaces for quantifying intercontacts, providing valuable insights for designing compounds with desired properties.
Anticancer Activities
Benzamide derivatives have been evaluated for their anticancer activities. For instance, B. Ravinaik et al. (2021) synthesized and tested a series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides against various cancer cell lines, demonstrating moderate to excellent anticancer activities.
Corrosion Inhibition
Compounds containing oxadiazole rings have also been studied for their corrosion inhibition properties. P. Ammal et al. (2018) investigated the effect of substitution and temperature on the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulphuric acid, revealing the compounds' potential for protecting industrial materials (Ammal et al., 2018).
Inhibition of Carbonic Anhydrase
Benzamide-4-sulfonamides were explored by M. Abdoli et al. (2018) for their inhibition of human carbonic anhydrase isoforms, demonstrating effectiveness in low nanomolar ranges and suggesting potential therapeutic applications.
properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O7S/c1-5-37-24-17-22(18-25(38-6-2)26(24)39-7-3)28-31-32-29(40-28)30-27(34)21-13-15-23(16-14-21)41(35,36)33(4)19-20-11-9-8-10-12-20/h8-18H,5-7,19H2,1-4H3,(H,30,32,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYHSYPZZKFVFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[benzyl(methyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
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